molecular formula C17H11ClN4O3 B10938592 N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938592
M. Wt: 354.7 g/mol
InChI Key: DFSLCAOYHYGCAT-UHFFFAOYSA-N
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Description

N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazole structure. This is followed by the introduction of the pyridine and furan rings through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-4-pyridyl)-N′-phenylurea: Known for its use in plant growth regulation.

    N-(2-Chloro-4-pyridyl)thiourea: Studied for its potential biological activities.

Uniqueness

N~4~-(2-Chloro-3-pyridyl)-6-(2-furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable subject of study for various scientific and industrial applications.

Properties

Molecular Formula

C17H11ClN4O3

Molecular Weight

354.7 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H11ClN4O3/c1-9-14-10(16(23)20-11-4-2-6-19-15(11)18)8-12(13-5-3-7-24-13)21-17(14)25-22-9/h2-8H,1H3,(H,20,23)

InChI Key

DFSLCAOYHYGCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

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